molecular formula C25H27F4N3O3S B1684667 Odanacatib CAS No. 603139-19-1

Odanacatib

Cat. No.: B1684667
CAS No.: 603139-19-1
M. Wt: 525.6 g/mol
InChI Key: FWIVDMJALNEADT-SFTDATJTSA-N
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Description

Odanacatib is a compound that was developed as an investigational treatment for osteoporosis and bone metastasis. It functions as an inhibitor of cathepsin K, an enzyme involved in bone resorption. The drug was developed by Merck & Co. and showed promising results in clinical trials before its development was discontinued due to an increased risk of stroke .

Preparation Methods

The synthesis of odanacatib involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the asymmetric hydrogenation of trifluoromethyl ketones, which is a crucial step in the preparation of chiral secondary 2,2,2-trifluoroethanols . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Odanacatib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Odanacatib exerts its effects by inhibiting cathepsin K, a cysteine protease enzyme secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. By binding to the active site of cathepsin K, this compound decreases bone resorption without affecting bone deposition, leading to increased bone mineral density .

Comparison with Similar Compounds

Odanacatib is unique in its selective inhibition of cathepsin K. Similar compounds include:

    Balicatib: Another cathepsin K inhibitor, but with different pharmacokinetic properties.

    Relacatib: Also inhibits cathepsin K but has a different chemical structure.

    Mivobradib: A cathepsin K inhibitor with distinct molecular targets and pathways.

These compounds share the common goal of inhibiting cathepsin K to treat osteoporosis and related conditions but differ in their chemical structures and specific mechanisms of action .

Biological Activity

Odanacatib (ODN) is a selective inhibitor of cathepsin K, primarily developed for the treatment of postmenopausal osteoporosis. Cathepsin K is an enzyme secreted by osteoclasts, which are responsible for bone resorption. By inhibiting this enzyme, this compound aims to reduce bone loss while preserving bone formation, a significant advantage over traditional anti-resorptive therapies that often also inhibit osteoblast activity.

This compound works by selectively inhibiting cathepsin K, which plays a crucial role in the degradation of the bone matrix. This inhibition leads to a decrease in bone resorption without significantly affecting bone formation. The compound's design allows it to maintain a high degree of selectivity for cathepsin K over other proteases, which is essential for minimizing side effects.

Key Pharmacological Properties

  • Selectivity : this compound shows high selectivity for cathepsin K with IC50 values indicating potent inhibition (e.g., IC50 = 0.2 nM for cathepsin K) .
  • Pharmacokinetics : The drug has a long half-life (66-93 hours), allowing for once-weekly dosing .
  • Bone Remodeling Effects : Clinical studies have shown that this compound reduces biochemical markers of bone resorption by 60-70% while having minimal impact on markers of bone formation .

Phase II and III Trials

This compound has been evaluated in multiple clinical trials, with significant findings reported in both Phase II and Phase III studies.

Phase II Trial

  • Design : Evaluated the safety and efficacy of this compound at doses of 25 mg and 50 mg administered weekly.
  • Results : The trial demonstrated that this compound effectively reduced bone resorption markers while maintaining levels of bone formation markers similar to placebo .

Phase III Long-Term this compound Fracture Trial (LOFT)

  • Participants : Included over 16,000 postmenopausal women with low bone mineral density.
  • Outcomes : The trial showed that this compound increased bone mineral density (BMD) significantly at the hip and lumbar spine over five years. There was a notable reduction in vertebral and hip fractures .

Table of Clinical Outcomes

Study TypeDose (mg/week)DurationBMD Increase (%)Resorption Marker Reduction (%)Fracture Risk Reduction
Phase II25 & 502 yearsSignificant60-70Not reported
Phase III505 yearsSignificant60-70Significant

Safety Profile and Adverse Events

Despite its efficacy, the development of this compound was halted due to concerns regarding cardiovascular safety. Reports indicated an increased risk of stroke among patients treated with this compound compared to placebo . This risk necessitated careful consideration in its therapeutic use.

Summary of Adverse Events

  • Increased risk of cardiovascular events, particularly stroke.
  • No significant differences in other adverse effects compared to placebo were observed during trials .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Odanacatib’s selective inhibition of cathepsin K, and how does this differ from other osteoporosis therapies?

this compound selectively inhibits cathepsin K (CatK), an enzyme critical for osteoclast-mediated bone resorption. Unlike bisphosphonates, which induce osteoclast apoptosis, this compound preserves osteoclast viability while blocking collagen degradation, maintaining bone formation markers. This unique mechanism was validated in preclinical models showing reduced bone resorption without suppressing bone formation biomarkers . Methodologically, researchers should use enzymatic assays (e.g., fluorogenic substrates) to compare inhibition constants (Ki) of this compound against other CatK inhibitors and assess osteoclast activity via histomorphometry in bone biopsies .

Q. How should pharmacokinetic (PK) studies for this compound be designed to account for its long elimination half-life (t1/2)?

this compound’s long t1/2 (~96.7 hours) necessitates staggered sampling over weeks to capture terminal elimination. Studies should include:

  • Serial plasma sampling for ≥34 days post-dose to calculate AUC0-∞ and t1/2 .
  • Population PK modeling to assess covariates (e.g., age, renal function) on clearance .
  • Urinary and fecal recovery analyses to differentiate metabolic (CYP3A-mediated) vs. renal excretion pathways .

Q. What statistical methods are recommended for analyzing this compound’s efficacy in reducing fracture risk across diverse populations?

Use time-to-event analyses (Cox proportional hazards models) with stratification by baseline fracture risk. For composite endpoints (e.g., vertebral, hip, non-vertebral fractures), apply Bonferroni corrections to control Type I error. In the LOFT trial, hazard ratios (HR) with 95% CIs were reported, and sensitivity analyses addressed missing data via multiple imputation .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s efficacy and cardiovascular safety signals observed in phase III trials?

The LOFT trial reported a numerical imbalance in stroke events (HR 1.12, 95% CI 0.93–1.36), requiring adjudication by independent committees using standardized criteria (e.g., WHO definitions). Researchers should:

  • Conduct post hoc analyses to identify confounding factors (e.g., hypertension prevalence).
  • Use Mendelian randomization or mechanistic studies to explore CatK’s role in vascular calcification .
  • Implement extended follow-up in blinded trials to assess causality .

Q. What methodological refinements are needed to optimize dose-ranging studies for this compound in male osteoporosis populations?

A phase II trial in older men demonstrated comparable PK/PD profiles to postmenopausal women (AUC0-168h GMR 0.90, 90% CI 0.75–1.07). Key considerations include:

  • Stratifying by baseline bone mineral density (BMD) and sex hormone levels.
  • Using weighted average inhibition (WAI) of uNTx/Cr as a dynamic PD endpoint .
  • Incorporating bone turnover markers (e.g., P1NP) to monitor anabolic effects .

Q. How should renal impairment studies be designed to adjust this compound dosing in comorbid populations?

For severe renal impairment (eGFR <30 mL/min), PK studies must:

  • Compare AUC and Cmax between healthy volunteers and renally impaired cohorts.
  • Monitor unbound drug fractions due to potential protein-binding alterations. In a dedicated trial, this compound exposure increased by 32% in severe renal impairment, suggesting dose adjustments may be necessary .

Q. Data Analysis and Reporting

Q. What are best practices for presenting this compound’s metabolic and excretion data in human studies?

  • Use radiolabeled ([<sup>14</sup>C]) this compound to quantify recovery in urine (16.9%) and feces (74.5%) .
  • Employ HPLC-MS/MS to identify metabolites (e.g., M8, a CYP3A-dependent hydroxylated derivative) and quantify their contribution to total radioactivity .
  • Differentiate between absorbed vs. unabsorbed parent drug in feces using bioavailability data from IV studies .

Q. How can researchers address variability in bone turnover marker responses across this compound trials?

  • Apply mixed-effects models to account for intra-subject variability in uNTx/Cr measurements.
  • Predefine thresholds for clinically meaningful PD responses (e.g., WAI >40%) and report 90% CIs to assess precision .
  • Use Bland-Altman plots to compare biomarker assays across laboratories .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines are critical when reporting adverse events (AEs) in this compound trials?

  • Adjudicate AEs (e.g., atypical femoral fractures, stroke) using blinded, independent committees .
  • Report AEs per MedDRA terminology and stratify by severity, causality, and dose.
  • Ensure informed consent documents transparently communicate risks identified in prior trials (e.g., LOFT’s stroke imbalance) .

Q. How can preclinical studies improve the translational relevance of this compound research?

  • Use animal models with humanized CatK to recapitulate drug-target interactions.
  • Validate bone biomechanical outcomes (e.g., finite element analysis) alongside BMD measurements .
  • Share raw data and analytical code via repositories to enhance reproducibility .

Properties

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIVDMJALNEADT-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209075
Record name Odanacatib
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URL https://comptox.epa.gov/dashboard/DTXSID40209075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Odanacatib inhibits cathepsin K, likely by binding to its active site. Cathepsin K is a cysteine protease enzyme which is secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition resulting in increased bone mineral density. This increased bone mineral density strengthens the bone which leads to fewer fractures in osteoporosis.
Record name Odanacatib
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CAS No.

603139-19-1
Record name Odanacatib
Source CAS Common Chemistry
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Record name Odanacatib [USAN:INN]
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Record name Odanacatib
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URL https://www.drugbank.ca/drugs/DB06670
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Record name 603139-19-1
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Record name ODANACATIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Odanacatib
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Odanacatib
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Odanacatib
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Odanacatib
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Odanacatib
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Odanacatib

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